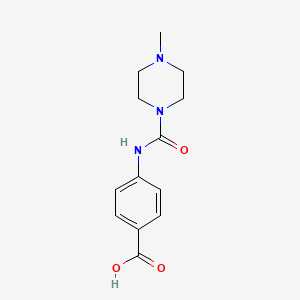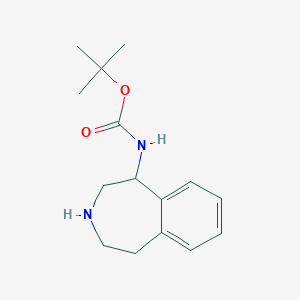
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate typically involves the reaction of benzazepine derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzazepine derivatives.
Applications De Recherche Scientifique
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate: This compound is structurally similar but contains an oxo group instead of a hydrogen atom at the 2-position.
Tert-butyl carbamate: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate is unique due to its specific substitution pattern on the benzazepine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-8-11-6-4-5-7-12(11)13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUXIENZEQJOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
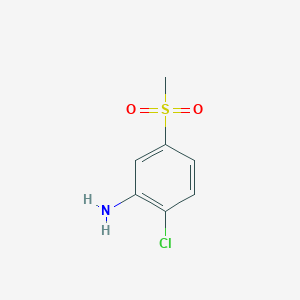
methanone](/img/structure/B2648072.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)
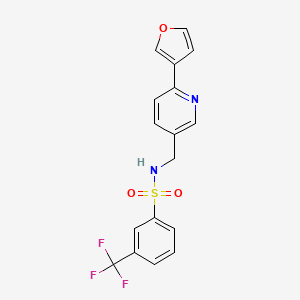
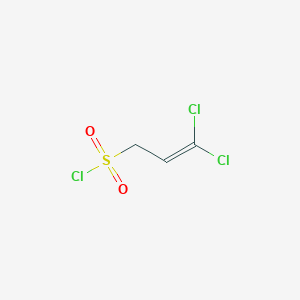
![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)
![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)
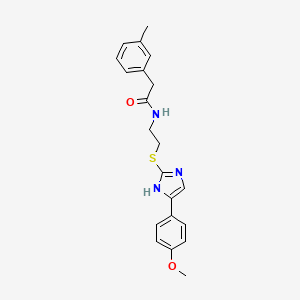
![2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2648085.png)
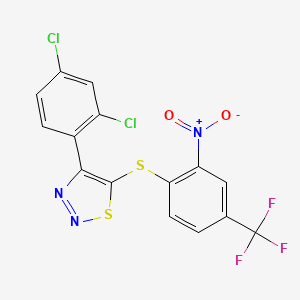
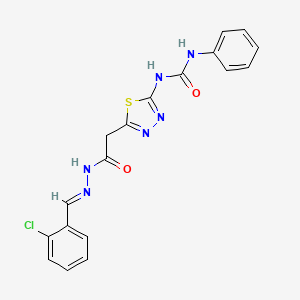
![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)
